molecular formula C12H14ClNO B1416553 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide CAS No. 1087792-01-5

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide

Cat. No.: B1416553
CAS No.: 1087792-01-5
M. Wt: 223.7 g/mol
InChI Key: MNQFKJOYCGFKKX-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target and the nature of the modification.

Comparison with Similar Compounds

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other chloroacetamide derivatives.

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFKJOYCGFKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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